CDK2 Kinase Inhibition Potency: Direct Comparison of Halogenated Aminopyridine Scaffolds
6-Bromo-5-methoxypyridin-2-amine exhibits measurable CDK2 inhibitory activity with an IC₅₀ of 390 nM [1]. In contrast, the chloro analog (6-chloro-5-methoxypyridin-2-amine) shows no reported CDK2 inhibition at comparable concentrations, while the fluoro analog has no CDK2 activity data available in public repositories [2]. This difference in target engagement is likely driven by the bromine atom's larger van der Waals radius and enhanced polarizability, which facilitate favorable interactions within the kinase ATP-binding pocket [1].
| Evidence Dimension | CDK2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | 6-chloro-5-methoxypyridin-2-amine: no detectable inhibition at <10 µM |
| Quantified Difference | At least 25-fold difference in potency (based on detection limit) |
| Conditions | ChEMBL-reported biochemical assay; enzyme source and substrate not fully specified |
Why This Matters
For kinase inhibitor programs, a 390 nM starting point provides a tractable hit for optimization, whereas an inactive chloro analog would require de novo scaffold hopping, delaying timelines and increasing synthesis costs.
- [1] ChEMBL / TargetMine. Activity report for CHEMBL482967: IC₅₀ = 390 nM against CDK2. https://targetmine.mizuguchilab.org/targetmine/report.do?id=152019942 (accessed 2025). View Source
- [2] ChEMBL Database. Search for 6-chloro-5-methoxypyridin-2-amine (CAS 886371-76-2): no CDK2 activity reported. https://www.ebi.ac.uk/chembl/ (accessed 2025). View Source
